Physicochemical Property Differentiation: Calculated LogP and Topological Polar Surface Area (TPSA) vs. Regioisomers
The calculated lipophilicity (XLogP3) of 3-(Benzyloxy)-4-bromophenol is 3.7, with a topological polar surface area (TPSA) of 29.5 Ų [1]. In comparison, its regioisomer 4-benzyloxy-3-bromophenol (CAS 252578-40-8) exhibits a higher calculated LogP of 3.91 and a density of 1.5±0.1 g/cm³ . This quantifiable difference in predicted lipophilicity and surface area can impact membrane permeability and solubility in biological assays, making the target compound a potentially distinct candidate in medicinal chemistry programs.
| Evidence Dimension | Predicted Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | 4-Benzyloxy-3-bromophenol (CAS 252578-40-8): LogP = 3.91 |
| Quantified Difference | ΔLogP = -0.21 |
| Conditions | Calculated using XLogP3 algorithm / ChemSrc database prediction |
Why This Matters
This difference in predicted lipophilicity can be a critical factor when selecting a synthetic intermediate for lead optimization, as it may influence downstream biological activity and pharmacokinetic properties.
- [1] Kuujia. (n.d.). Phenol, 4-bromo-3-(phenylmethoxy)- (CAS 70120-18-2) Properties. Kuujia. View Source
